molecular formula C25H21BrN2O4 B14082261 7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14082261
M. Wt: 493.3 g/mol
InChI Key: YSACFOATMFBXHW-UHFFFAOYSA-N
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Description

7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromine, tert-butylphenyl, methyl-oxazolyl, and dihydrochromeno-pyrrole-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom can be done using brominating agents such as bromine or N-bromosuccinimide.

    Coupling reactions: The tert-butylphenyl group can be introduced via Suzuki or Heck coupling reactions.

    Formation of the chromeno-pyrrole-dione core: This step may involve cyclization reactions under specific conditions, such as heating with a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Use of continuous flow reactors: To enhance reaction efficiency and control.

    Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced analogs.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.

Major Products

    Oxidized derivatives: Depending on the oxidizing agent used.

    Reduced analogs: Depending on the reducing agent used.

    Substituted products: Depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

    Organic synthesis: As a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological assays: To study its effects on various biological systems.

    Drug development: Potential use as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Material science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione analogs: Compounds with similar structures but different substituents.

    Other brominated heterocycles: Compounds containing bromine and heterocyclic rings.

Uniqueness

    Structural complexity: The unique combination of functional groups and rings.

Properties

Molecular Formula

C25H21BrN2O4

Molecular Weight

493.3 g/mol

IUPAC Name

7-bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H21BrN2O4/c1-13-11-19(27-32-13)28-21(14-5-7-15(8-6-14)25(2,3)4)20-22(29)17-12-16(26)9-10-18(17)31-23(20)24(28)30/h5-12,21H,1-4H3

InChI Key

YSACFOATMFBXHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Br)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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